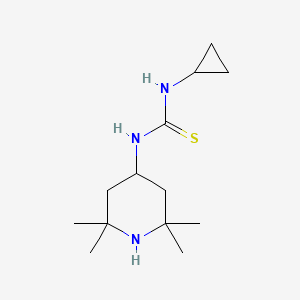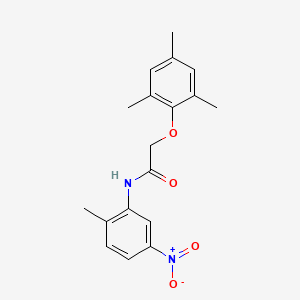
N-CYCLOPROPYL-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is an organic compound with a unique structure that includes a cyclopropyl group and a tetramethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA typically involves the reaction of cyclopropylamine with 2,2,6,6-tetramethyl-4-piperidone in the presence of a thiourea reagent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of reaction efficiency and product purity. For example, a micro fixed-bed reactor can be used to carry out the reductive amination of starting materials, resulting in high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfenamide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products
Major products formed from these reactions include sulfenamide compounds, amine derivatives, and substituted thiourea derivatives. These products have various applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA): This compound has a similar piperidine structure but differs in its overall molecular architecture and applications.
N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide: Another compound with a tetramethylpiperidine moiety, used in different industrial applications.
Uniqueness
N-CYCLOPROPYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is unique due to its combination of a cyclopropyl group and a tetramethyl-substituted piperidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-cyclopropyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3S/c1-12(2)7-10(8-13(3,4)16-12)15-11(17)14-9-5-6-9/h9-10,16H,5-8H2,1-4H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDRISSSMJJJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)

![7-[(2-chlorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)







![2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5741236.png)
![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
![N'-{[2-(thiophen-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

